1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2 |
InChI Key |
KYBNUZNHFKVFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
- Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
- These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
- Solvents like ethanol, methanol, or acetonitrile are commonly used.
- While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
BCl₃-Mediated C–N Bond Formation
The imidazo[1,2-a]pyridine scaffold undergoes regioselective functionalization at the C3-methylene position under BCl₃ catalysis. This reaction enables coupling with amines to form C–N bonds .
Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | BCl₃ (1.0 M in CH₂Cl₂, 1.4 equiv) |
| Solvent | Dry dichloromethane (DCM) |
| Temperature | 0°C → room temperature (rt) under N₂ atmosphere |
| Nucleophile | Amines (1.0–3.0 equiv) |
Substrate Scope and Yields:
| Amine | Product Yield (%) | Reference |
|---|---|---|
| Piperidine | 83 | |
| Morpholine | 76 | |
| Pyrrolidine | 75 | |
| Aniline | 80 | |
| Benzylamine | 88 |
Mechanism :
-
BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, forming a reactive intermediate.
-
Nucleophilic attack by the amine occurs at the activated C3-methylene position .
C–S Bond Formation with Organosulfur Reagents
Thiols and disulfides react with the compound under similar BCl₃-mediated conditions to form C–S bonds .
Representative Examples:
| Organosulfur Reagent | Product Yield (%) | Reaction Time |
|---|---|---|
| Thiophenol | 78 | 2 h |
| 4-Methylthiophenol | 82 | 2 h |
| Diphenyl disulfide | 70 | 3 h |
Key Observation : Electron-donating groups on thiophenols enhance reaction yields (e.g., 4-methyl substitution improves yield to 82%) .
C–O Bond Formation with Alcohols
Alcohols participate in analogous BCl₃-catalyzed reactions, yielding ether derivatives .
Optimization Data:
| Alcohol | Temperature Range (°C) | Yield (%) |
|---|---|---|
| Methanol | 0–25 | 68 |
| Ethanol | 0–25 | 72 |
| Benzyl alcohol | 0–70 | 85 |
Note : Elevated temperatures (up to 70°C) improve yields for sterically hindered alcohols like benzyl alcohol .
Amine-Specific Reactions
The pyrrolidin-3-amine moiety participates in:
-
Acylation : Reacts with acetyl chloride to form amides (yield: ~90% in CH₂Cl₂ with Et₃N).
-
Reductive Amination : Condenses with aldehydes (e.g., formaldehyde) under H₂/Pd-C to generate secondary amines.
Stability Under Physiological Conditions
The compound retains structural integrity in phosphate-buffered saline (pH 7.4) at 37°C for 24 hours, confirming suitability for biological studies .
Comparative Reactivity Table
| Reaction Type | Typical Yield Range (%) | Key Catalyst |
|---|---|---|
| C–N Bond Formation | 75–88 | BCl₃ |
| C–S Bond Formation | 70–82 | BCl₃ |
| C–O Bond Formation | 68–85 | BCl₃ |
| Acylation | 85–90 | Et₃N |
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Aromatic and Heteroaromatic Substituents
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (Compound 3)
- Structure : Features a phenyl group at position 2 and a thiophene-derived Schiff base at position 3.
- Properties : Melting point 178–180°C; FT-IR peaks at 1642 cm⁻¹ (C=N) and 1573 cm⁻¹ (C=C) .
- Comparison : The absence of a pyrrolidine group reduces basicity compared to the target compound. The thiophene moiety may enhance π-stacking interactions in biological systems.
3-Biphenyl-4-ylimidazo[1,2-a]pyridine and 3-Phenylimidazo[1,2-a]pyridine
- Structure : Biphenyl or phenyl substituents at position 3.
- Activity : These derivatives exhibit antimicrobial and anti-inflammatory properties, likely due to increased lipophilicity from aromatic groups .
- Comparison : The target compound’s pyrrolidine group may improve water solubility relative to these purely aromatic analogs.
Halogen and Trifluoromethyl Substituents
- 1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine Structure: Chlorine at position 6 and a trifluoroethylamine group. Properties: The electron-withdrawing Cl and CF₃ groups may reduce basicity but enhance metabolic stability .
Amine Group Modifications
Cyclic vs. Acyclic Amines
- (2-{Imidazo[1,2-a]pyridin-3-yl}propan-2-yl)(methyl)amine Structure: Branched propan-2-yl group with a methylamine.
1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine Dihydrochloride Hydrate
Pyrrolidine Derivatives
- [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine
- Structure : Contains a pyrrolidine-propoxy chain linked to a pyrimidine ring.
- Activity : Designed for kinase inhibition, leveraging the pyrrolidine’s ability to occupy hydrophobic pockets .
- Comparison : The target compound’s direct methyl-pyrrolidine linkage simplifies the structure while retaining key amine interactions.
Biological Activity
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article delves into its pharmacological properties, therapeutic potential, and the underlying mechanisms of action.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes an imidazo[1,2-a]pyridine moiety linked to a pyrrolidine ring, which contributes to its biological activity.
Biological Activities
Antitumor Activity
this compound exhibits significant antitumor properties. Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, such as PI3K and EGFR. These pathways are crucial for cell proliferation and survival in tumors .
- Cell Viability Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cell lines demonstrated reduced viability at concentrations as low as 6.25 µM .
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 | 6.25 | Significant |
| MCF-7 | 25 | Moderate |
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. It has been linked to the inhibition of B-cell activation and the modulation of immune responses . This makes it a candidate for conditions such as rheumatoid arthritis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Imidazo[1,2-a]pyridine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
- Pyrrolidine Ring : The presence of this ring enhances the lipophilicity and biological availability of the compound.
Case Studies
Recent studies have focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their inhibitory effects on PI3Kα activity. The most potent compounds showed IC50 values in the nanomolar range .
- Clinical Trials : Some imidazo[1,2-a]pyridine analogs are currently undergoing clinical trials for their efficacy against specific cancers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aryl ketones, 2-amino-N-heterocycles, and methylene donors like dimethyl sulfoxide (DMSO), catalyzed by iodine (I₂) or potassium persulfate (K₂S₂O₈). Optimization of temperature (80–120°C), solvent (e.g., DMSO or ethanol), and stoichiometry is critical. For example, iodine catalysis under reflux improves cyclization efficiency .
- Validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential to confirm structure and purity. Discrepancies in melting points or spectral data may indicate by-products, necessitating column chromatography or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- ¹H NMR : Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and imidazo[1,2-a]pyridine aromatic protons (δ 7.0–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
Conflicting data (e.g., unexpected δ shifts) should be cross-validated with 2D NMR (COSY, HSQC) or X-ray crystallography .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable routes. For example, ICReDD integrates computational screening with experimental validation to reduce trial-and-error steps. Key parameters include activation energy (<25 kcal/mol) and solvent effects (PCM models) .
- Case Study : A 2024 study optimized Friedel-Crafts acylation at the C-3 position using DFT to predict regioselectivity, achieving 85% yield .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls.
- SAR Analysis : Compare substituent effects; e.g., N-methylation in the pyrrolidine ring may enhance bioavailability but reduce target binding .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers or assay-specific biases .
Q. How does this compound’s reactivity differ from its imidazo[1,2-a]pyrimidine analogs?
- Methodological Answer :
- Electrophilic Substitution : The pyrrolidine-3-amine group enhances nucleophilicity at the C-2 position compared to pyrimidine analogs, enabling regioselective functionalization.
- Oxidative Stability : Imidazo[1,2-a]pyridine derivatives are more prone to oxidation than pyrimidines, requiring inert atmospheres during reactions .
- Table : Comparative Reactivity
Q. What are the best practices for resolving low reproducibility in synthetic protocols?
- Methodological Answer :
- Parameter Documentation : Record exact temperatures, stirring rates, and solvent batches.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates).
- Scale-Up Considerations : Transition from batch to flow reactors improves consistency in exothermic reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 assays).
- Tissue Penetration : Use radiolabeled analogs to quantify biodistribution.
- Species-Specific Differences : Murine models may overexpress detoxifying enzymes compared to human cell lines .
Experimental Design Considerations
Q. What advanced functionalization methods enable diversification of the pyrrolidine-3-amine moiety?
- Methodological Answer :
- Buchwald-Hartwig Amination : Introduce aryl groups via palladium catalysis.
- Reductive Amination : Modify the amine with aldehydes/ketones (e.g., NaBH₃CN, 0°C to RT).
- Protection/Deprotection : Use Boc groups to temporarily shield the amine during heterocycle synthesis .
Key Omissions
- Avoid commercial synthesis protocols (e.g., industrial-scale reactors) per the exclusion criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
